molecular formula C11H9NO4 B1599508 Methyl 5-(3-Pyridinyloxy)-2-furoate CAS No. 852180-38-2

Methyl 5-(3-Pyridinyloxy)-2-furoate

Cat. No. B1599508
M. Wt: 219.19 g/mol
InChI Key: FRZDTNCNVQRZDW-UHFFFAOYSA-N
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Description

“Methyl 5-(3-Pyridinyloxy)-2-furoate” is a complex organic compound. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a methyl ester group (a carbonyl group adjacent to an ether group). These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and furan rings in separate steps, followed by the introduction of the ester group. The pyridine ring could potentially be synthesized via a Chichibabin pyridine synthesis, while the furan ring could be formed via a Paal-Knorr synthesis . The ester group could then be introduced via a Fischer esterification or a Steglich esterification .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(3-Pyridinyloxy)-2-furoate” would be characterized by the presence of the pyridine and furan rings, along with the ester group. The pyridine ring is aromatic and planar, while the furan ring is also aromatic but less stable due to the presence of the oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of “Methyl 5-(3-Pyridinyloxy)-2-furoate” would be influenced by the presence of the pyridine and furan rings, as well as the ester group. The pyridine ring can undergo electrophilic substitution reactions, while the furan ring can undergo both electrophilic substitution and nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(3-Pyridinyloxy)-2-furoate” would be influenced by its molecular structure. For example, the presence of the pyridine and furan rings could contribute to its aromaticity and potentially its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 5-(3-Pyridinyloxy)-2-furoate serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the practical synthesis of 5‐(chloromethyl)furo[2,3‐b]pyridine, a key intermediate for the HIV protease inhibitor, L‐754,394, demonstrating its utility in developing pharmaceutical compounds (Bhupathy et al., 1995). This showcases its role in synthesizing intermediates for drugs without directly discussing drug use or dosage.

Catalytic Reactions and Material Synthesis

The compound has also found applications in catalytic reactions and material synthesis. A study on the aerobic oxidation of hydroxymethylfurfural and furfural using heterogeneous Cox Oy -N@C catalysts highlighted the conversion of these compounds into esters, including Methyl 2-furoate, emphasizing its role in generating environmentally friendly alternatives to traditional petrochemicals (Deng et al., 2014). This example demonstrates the relevance of Methyl 5-(3-Pyridinyloxy)-2-furoate in green chemistry applications.

Renewable Biomass Resources

The transformation of renewable biomass resources into valuable chemicals is another significant application. The conversion of fructose to 5-hydroxymethylfurfural (HMF) in a study utilized a two-phase reactor system, showcasing the potential of using Methyl 5-(3-Pyridinyloxy)-2-furoate derivatives in producing sustainable and renewable chemicals (Román‐Leshkov et al., 2006).

Advanced Heterocyclic Systems

Moreover, Methyl 5-(3-Pyridinyloxy)-2-furoate is instrumental in creating novel heterocyclic systems, such as the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. These derivatives represent a new class of heterocyclic compounds, indicating the breadth of its applications in medicinal chemistry and material science (Yahodkina-Yakovenko et al., 2018).

Renewable PET Synthesis

Research into the production of biobased terephthalic acid precursors for renewable PET manufacturing has also utilized derivatives of Methyl 5-(3-Pyridinyloxy)-2-furoate. This underscores its role in the development of sustainable materials for various industries, moving away from petrochemical dependence (Pacheco et al., 2015).

Safety And Hazards

The safety and hazards associated with “Methyl 5-(3-Pyridinyloxy)-2-furoate” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study and application of “Methyl 5-(3-Pyridinyloxy)-2-furoate” could potentially be a topic of future research. Its unique structure and functional groups suggest that it could have interesting chemical reactivity that could be exploited in the synthesis of new materials or pharmaceuticals .

properties

IUPAC Name

methyl 5-pyridin-3-yloxyfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-14-11(13)9-4-5-10(16-9)15-8-3-2-6-12-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZDTNCNVQRZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428156
Record name Methyl 5-[(pyridin-3-yl)oxy]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-Pyridinyloxy)-2-furoate

CAS RN

852180-38-2
Record name Methyl 5-[(pyridin-3-yl)oxy]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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